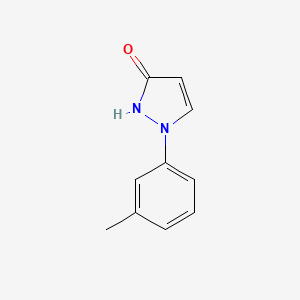
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazones with diketones. One common method includes the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydropyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing processes such as inflammation and pain perception .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Shares a similar aromatic structure but differs in its heterocyclic core.
3-Methylmethcathinone: Another compound with a 3-methylphenyl group but with different pharmacological properties.
Uniqueness: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique pyrazolone core, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-6-5-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChI-Schlüssel |
RYZYYHUSHJKVJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


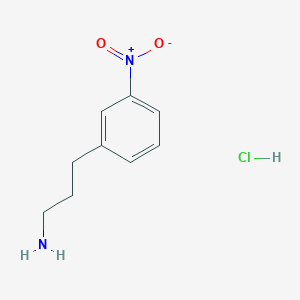
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

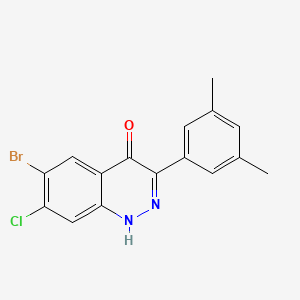
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
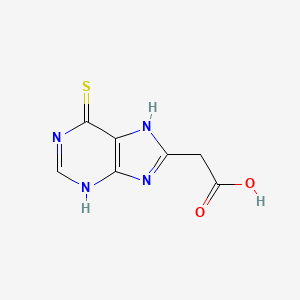
![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)

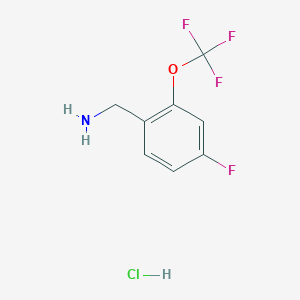
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)


![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
